![molecular formula C13H14N2O2 B6181385 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid CAS No. 2613388-69-3](/img/no-structure.png)
4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid
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Overview
Description
The compound “4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid” is a derivative of 1,8-naphthyridines . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They have found use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid involves the reaction of 2-methyl-1,8-naphthyridine with butyric anhydride in the presence of a catalyst to form the intermediate 4-(2-methyl-1,8-naphthyridin-3-yl)butyric acid. This intermediate is then converted to the final product through a series of reactions involving oxidation and decarboxylation.", "Starting Materials": [ "2-methyl-1,8-naphthyridine", "butyric anhydride", "catalyst", "oxidizing agent", "base" ], "Reaction": [ "Step 1: React 2-methyl-1,8-naphthyridine with butyric anhydride in the presence of a catalyst (such as p-toluenesulfonic acid) to form 4-(2-methyl-1,8-naphthyridin-3-yl)butyric acid.", "Step 2: Oxidize 4-(2-methyl-1,8-naphthyridin-3-yl)butyric acid using an oxidizing agent (such as potassium permanganate) to form the corresponding carboxylic acid.", "Step 3: Decarboxylate the carboxylic acid using a base (such as sodium hydroxide) to form the final product, 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid." ] } | |
CAS RN |
2613388-69-3 |
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.3 |
Purity |
95 |
Origin of Product |
United States |
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